![molecular formula C15H14BrNO4 B6493825 [ethyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate CAS No. 436117-67-8](/img/structure/B6493825.png)

[ethyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

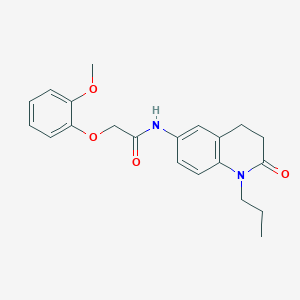

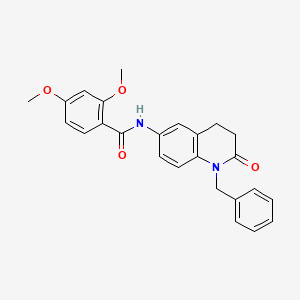

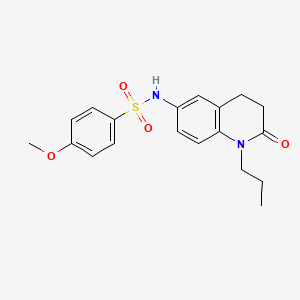

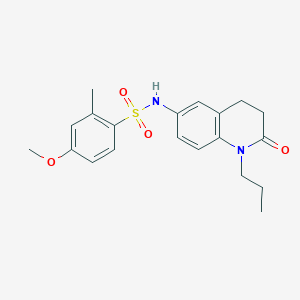

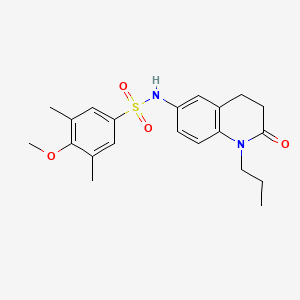

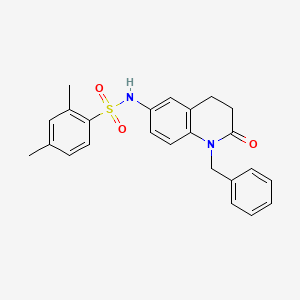

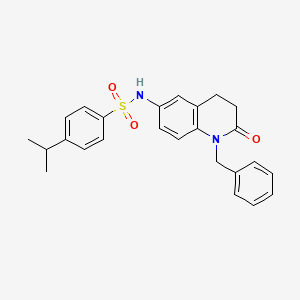

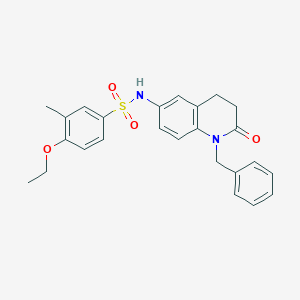

Ethyl 5-bromofuran-2-carboxylate and Methyl 5-bromofuran-2-carboxylate are chemical compounds with molecular weights of 219.03 and 205.01 respectively . They are used in various chemical reactions due to their reactivity.

Synthesis Analysis

The synthesis of these compounds often involves metalation, a process where a metal ion replaces a proton in a molecule . For example, efficient magnesium–bromide exchange of methyl 5-bromofuran-2-carboxylate could be performed at 22°C by using i-PrMgBr in the presence of bis[2-(N,N-dimethylamino)ethyl] ether .Molecular Structure Analysis

The InChI codes for Ethyl 5-bromofuran-2-carboxylate and Methyl 5-bromofuran-2-carboxylate are1S/C7H7BrO3/c1-2-10-7(9)5-3-4-6(8)11-5/h3-4H,2H2,1H3 and 1S/C6H5BrO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,1H3 respectively . Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For instance, they can undergo metal-catalyzed cross-coupling reactions and serve as nucleophiles in addition reactions . They can also react with sulfur ylides and alkynes .Physical And Chemical Properties Analysis

Ethyl 5-bromofuran-2-carboxylate is a clear liquid that ranges in color from colorless to yellow . Methyl 5-bromofuran-2-carboxylate, on the other hand, is a crystal to powder form that ranges in color from white to very pale yellow .Mechanism of Action

Target of Action

Furan and benzofuran derivatives, which are structurally similar to this compound, are known to be prevalent in numerous bioactive natural products and pharmaceuticals . They play a significant role in cell biology and have been used in the treatment of various disorders .

Mode of Action

It’s known that furan and benzofuran derivatives can undergo various reactions, including oxidation and cycloaddition . These reactions can lead to the formation of a variety of functional moieties, as well as carbocycles and heterocycles .

Biochemical Pathways

Furan and benzofuran derivatives are known to participate in metal-catalyzed cross-coupling reactions and as nucleophiles in addition reactions . These reactions can lead to the formation of new and interesting metalated furan and benzofuran derivatives .

Result of Action

Furan and benzofuran derivatives are known to exhibit various biologically vital properties . They have been used in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Action Environment

The action, efficacy, and stability of [ethyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate can be influenced by various environmental factors. These may include temperature, pH, and the presence of other compounds. For instance, the magnesium–bromide exchange of a similar compound, methyl 5-bromofuran-2-carboxylate, could be performed efficiently at 22°C .

Safety and Hazards

properties

IUPAC Name |

[2-(N-ethylanilino)-2-oxoethyl] 5-bromofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO4/c1-2-17(11-6-4-3-5-7-11)14(18)10-20-15(19)12-8-9-13(16)21-12/h3-9H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWLIVBBQGDQNSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1)C(=O)COC(=O)C2=CC=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[Ethyl(phenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{3-[(piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B6493742.png)

![5-bromo-N-[(oxan-3-yl)methyl]pyrimidin-2-amine](/img/structure/B6493752.png)

![3-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6493793.png)

![N-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamide](/img/structure/B6493842.png)

![N-{4H,5H,6H-cyclopenta[c][1,2]oxazol-3-yl}-1-(4-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B6493849.png)